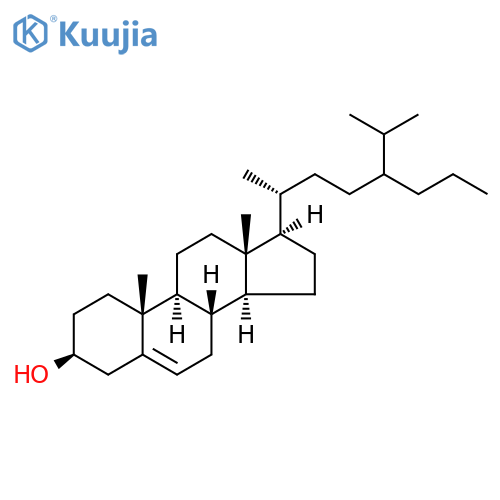

Cas no 64997-52-0 (Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI))

Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) 化学的及び物理的性質

名前と識別子

-

- Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI)

- LogP

- 24-propylcholesterol

- B-SITOSTEROL

- Sitosterol

- β-sitosterol

- 5-Cholesten-24-beta-ethyl-3-beta-ol

- CINCHOL

- A-PHYTOSTEROL

- (3)-BETA-SITOSTEROL(2)

- ALPHA-PHYTOSTEROL

- 22,23-DIHYDROSTIMASTEROL

-

- インチ: 1S/C30H52O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h11,20-22,24-28,31H,7-10,12-19H2,1-6H3/t21-,22?,24+,25+,26-,27+,28+,29+,30-/m1/s1

- InChIKey: KLEXDBGYSOIREE-CWVNNBCPSA-N

- ほほえんだ: C[C@]12CC[C@]3([H])[C@]4(CC[C@H](O)CC4=CC[C@@]3([H])[C@]1([H])CC[C@]2([H])[C@H](C)CCC(C(C)C)CCC)C

計算された属性

- せいみつぶんしりょう: 428.40206

じっけんとくせい

- 密度みつど: 0.97±0.1 g/cm3(Predicted)

- ゆうかいてん: 136-140 °C(lit.)

- ふってん: 514.2±19.0 °C(Predicted)

- ようかいど: chloroform: 20 mg/mL, clear, colorless

- PSA: 20.23

- 酸性度係数(pKa): 15.03±0.70(Predicted)

Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) セキュリティ情報

- WGKドイツ:3

- セキュリティの説明: 22-24/25

- 福カードFコード:10

- RTECS番号:WJ2600000

- ちょぞうじょうけん:−20°C

Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208508-1g |

24-N-Propylcholesterol |

64997-52-0 | 97% | 1g |

¥2660.00 | 2024-05-05 | |

| A2B Chem LLC | AY22525-10mg |

Beta-Sitosterol |

64997-52-0 | 95% | 10mg |

$332.00 | 2024-04-19 | |

| A2B Chem LLC | AY22525-20mg |

Beta-Sitosterol |

64997-52-0 | 95% | 20mg |

$403.00 | 2024-04-19 | |

| A2B Chem LLC | AY22525-100mg |

Beta-Sitosterol |

64997-52-0 | 95% | 100mg |

$787.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208508-100mg |

24-N-Propylcholesterol |

64997-52-0 | 97% | 100mg |

¥503.00 | 2024-05-05 | |

| City Chemical | S894-500GM |

Sitosterols |

64997-52-0 | 99% | 500gm |

$227.85 | 2023-09-19 | |

| City Chemical | S894-100GM |

Sitosterols |

64997-52-0 | 99% | 100gm |

$61.74 | 2023-09-19 | |

| A2B Chem LLC | AY22525-5mg |

Beta-Sitosterol |

64997-52-0 | 95% | 5mg |

$284.00 | 2024-04-19 | |

| A2B Chem LLC | AY22525-50mg |

Beta-Sitosterol |

64997-52-0 | 95% | 50mg |

$574.00 | 2024-04-19 | |

| A2B Chem LLC | AY22525-500mg |

Beta-Sitosterol |

64997-52-0 | 95% | 500mg |

$1869.00 | 2024-04-19 |

Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) 関連文献

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI)に関する追加情報

Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) and Its Significance in Modern Chemical Research

Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 64997-52-0, belongs to the class of sterols and exhibits unique structural and functional properties that make it a valuable subject of study. The presence of a propyl group at the 24-position and the specific configuration at the 3b-position contribute to its distinct chemical behavior, which has been explored in various research contexts.

The study of sterols has long been a cornerstone in understanding lipid metabolism, signal transduction, and disease mechanisms. Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) is no exception, as its molecular structure provides insights into how steroidal compounds interact with biological systems. Recent advancements in spectroscopic techniques and computational modeling have enabled researchers to delve deeper into the structural dynamics of this compound, revealing its potential applications in drug design and therapeutic interventions.

In particular, the propyl group at the 24-position influences the compound's solubility and bioavailability, making it an attractive candidate for formulation development. This aspect has been particularly relevant in the context of oral and topical drug delivery systems. Additionally, the (3b)-(9CI) configuration suggests a specific stereochemical arrangement that may impact its biological activity. Studies have shown that subtle changes in stereochemistry can significantly alter the pharmacological properties of steroidal compounds, underscoring the importance of precise structural characterization.

Current research in this area focuses on leveraging Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) as a scaffold for developing novel therapeutic agents. For instance, its structural motif has been explored as a potential inhibitor of enzymes involved in cholesterol biosynthesis. By modulating these enzymatic pathways, researchers aim to develop treatments for hypercholesterolemia and related cardiovascular diseases. Preliminary in vitro studies have demonstrated promising results, indicating that derivatives of this compound may exhibit significant therapeutic potential.

The integration of high-throughput screening technologies has further accelerated the discovery process for compounds like Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI). These technologies allow for rapid evaluation of large libraries of compounds for their biological activity, enabling researchers to identify lead candidates more efficiently. Moreover, computational methods such as molecular docking and virtual screening have been employed to predict binding interactions between this compound and target proteins. Such approaches have not only streamlined the drug discovery pipeline but also provided valuable insights into the mechanisms of action.

Another area of interest is the role of Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) in cell signaling pathways. Sterols are known to play crucial roles in membrane fluidity and hormone synthesis, both of which are integral to cellular communication. Research has suggested that modifications at specific positions on the sterol ring can alter their interaction with signaling molecules. This has implications for developing treatments targeting disorders such as metabolic syndrome and inflammatory diseases. The unique structural features of this compound make it a compelling candidate for further exploration in this context.

The synthesis of Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) also presents an intriguing challenge for organic chemists. The introduction of complex functional groups while maintaining stereochemical integrity requires sophisticated synthetic strategies. Advances in catalytic methods and asymmetric synthesis have made it possible to produce this compound with high purity and yield. These advancements not only facilitate research but also open up new avenues for developing related derivatives with enhanced biological activity.

In conclusion, Cholest-5-en-3-ol,24-propyl-, (3b)-(9CI) represents a fascinating compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and biological relevance make it a valuable tool for studying lipid metabolism, cell signaling, and disease mechanisms. As research continues to evolve, this compound is likely to play an increasingly important role in the development of novel therapeutic agents and interventions. The ongoing exploration of its properties and applications underscores its importance as a subject of scientific inquiry.